N-(2,5-diethoxyphenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
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Description
N-(2,5-diethoxyphenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications
Hypolipidemic Activities
Research has shown that derivatives similar to N-(2,5-diethoxyphenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide have been synthesized to study their structure-activity relationship in hypolipidemic drugs. These derivatives demonstrated significant ability to lower triglyceride and total cholesterol levels, attributing to their potential as hypolipidemic agents (Kurogi et al., 1996).
Anticancer Potential
A study on selective histone deacetylase 6 (HDAC6) inhibitors utilizing the quinazoline structure as the cap revealed that certain derivatives showed potent in vitro antiproliferative effects against a panel of cancer cell lines. These findings indicate the potential of quinazoline derivatives in cancer treatment, providing a foundation for further investigation into their efficacy and mechanism of action (Yang et al., 2016).
Antiviral Activities
The synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation has been reported, with some of these compounds displaying weak to good activity against the Tobacco mosaic virus (TMV). This suggests a potential application of quinazoline derivatives as antiviral agents (Luo et al., 2012).
Antihypertensive and Anti-inflammatory Agents
Quinazoline derivatives have also been explored for their antihypertensive and anti-inflammatory properties. New derivatives linked with isoxazole were synthesized and showed good to moderate antihypertensive activity in vivo. This research provides insights into the potential therapeutic applications of quinazoline derivatives in managing hypertension (Rahman et al., 2014).
Antioxidant Properties
Studies have evaluated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, finding that certain derivatives exhibit potent antioxidant activity. This research highlights the relevance of quinazoline scaffolds in developing antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Mravljak et al., 2021).
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-3-29-15-11-12-19(30-4-2)18(14-15)23-20(26)10-7-13-25-21(27)16-8-5-6-9-17(16)24-22(25)28/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,23,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSWKIVDXDPKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.